molecular formula C11H18N2O4S B1241829 Caldaret monohydrate CAS No. 192509-24-3

Caldaret monohydrate

Cat. No. B1241829
M. Wt: 274.34 g/mol
InChI Key: ZRQKZWAOIRVBFD-UHFFFAOYSA-N
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Description

Caldaret monohydrate, also known as Caldaret monohydrate, is a useful research compound. Its molecular formula is C11H18N2O4S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Caldaret monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caldaret monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

192509-24-3

Product Name

Caldaret monohydrate

Molecular Formula

C11H18N2O4S

Molecular Weight

274.34 g/mol

IUPAC Name

5-methyl-2-piperazin-1-ylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C11H16N2O3S.H2O/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3,(H,14,15,16);1H2

InChI Key

ZRQKZWAOIRVBFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O

Other CAS RN

192509-24-3

synonyms

MCC 135
MCC-135
MCC135

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The anhydrous crystal of 5-Methyl-2-(1-piperazinyl)-benzenesulfonic acid (10.00 g) and ethanol containing 50% (V/V) water (80 ml) were added in a 200 ml round-bottomed flask and the crystals were thoroughly dissolved by heating under reflux with stirring. The solution was then cooled to 5° C. with stirring and stirring was further continued for 2 hours at the same temperature. The precipitated crystals were collected by suction filtration and washed with ethanol containing 50% (V/V) water (20 ml). The crystals obtained were dried at 50° C. under 90 mmHg for 3 hours to give 5-methyl-2-(1-piperazinyl)benzenesulfonic acid monohydrate as white crystals (9.49 g, yield: 88.7%). After drying was further continued for 27 hours under the same conditions, the weight and the appearance of the monohydrate were not changed. Water content measured by a Karl Fischer water content meter was 6.74%, which further verified that the product was the monohydrate.
Quantity
10 g
Type
reactant
Reaction Step One
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reactant
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Quantity
80 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Steam was generated by heating a bath filled with water at 50° C. in a plastic sheet housing isolated from outer air. The anhydrous crystal of 5-Methyl-2-(1-piperazinyl)benzenesulfonic acid (4886.16 g) prepared by the method described in the Japanese Patent Unexamined Publication (KOKAI) No.(Hei)3-7263/1991 was spread in a stainless flat container and left in the above plastic sheet housing. The crystals were occasionally dispersed and sweat formed on inner wall of the housing and the stainless container was wiped. After 22.5 hours, weight increase ceased and 5217.65 g in total of 5-methyl-2-(1-piperazinyl)benzenesulfonic acid monohydrate was obtained as white crystals. The result of the elemental analysis verified that the crystals were the monohydrate crystals.
Quantity
4886.16 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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